molecular formula C36H40N10O6 B560235 Mrs 3777 hemioxalate CAS No. 1186195-57-2

Mrs 3777 hemioxalate

Cat. No. B560235
CAS RN: 1186195-57-2
M. Wt: 708.78
InChI Key: ICOKMZZMQHZKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRS 3777 hemioxalate is a high affinity adenosine A3 receptor antagonist . It has a Ki value of 47 nM and displays over 200-fold selectivity versus A1, A2A, and A2B receptors . This compound can reverse the anti-injury perception effects of its corresponding agonist and is used to study inflammatory pain .


Molecular Structure Analysis

The molecular formula of MRS 3777 hemioxalate is C17H19N5O.½C2H2O4 . The molecular weight is 354.39 .


Physical And Chemical Properties Analysis

MRS 3777 hemioxalate is a solid substance . It is soluble to 50 mM in DMSO .

Scientific Research Applications

  • Neuropsychiatric Research : MRS is a powerful tool for noninvasive investigation of in vivo biochemistry in neuropsychiatric research. It has been used to study various neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, affective disorders, and acquired immunodeficiency disease (Passe, Charles, Rajagopalan, & Krishnan, 1995).

  • Oncology : MRS has applications in studying human cancers, including analysis of metabolic characteristics and predicting treatment responses (Negendank, 1992).

  • Substance Use Disorders : MRS is widely used in substance abuse research to evaluate the effects of substances on brain chemistry, with findings indicating alterations in brain metabolites across different substances (Hellem, Shi, Latendresse, & Renshaw, 2015).

  • Psychiatric Research : MRS provides insights into the pharmacokinetic and pharmacodynamic properties of psychotropic medications in the brain, enhancing knowledge of psychiatric disorders' pathophysiology (Lyoo & Renshaw, 2002).

  • Affective Disorders : Studies employing MRS have suggested possible abnormalities in membrane phospholipid metabolism, high-energy phosphate metabolism, and intracellular pH in affective disorders (Kato, Inubushi, & Kato, 1998).

  • Cancer Biomarker Research : MRS is used in cancer research, particularly in measuring tissue choline as a tumor biomarker and assessing the impact of anticancer therapies (Gillies & Morse, 2005).

  • Methodological Research : Methodological reviews and recommendations are crucial in advancing MRS techniques, improving its applications in various fields, including psychiatric research (Wilson et al., 2019).

Mechanism of Action

MRS 3777 hemioxalate acts as a selective antagonist at the adenosine A3 receptor . It reverses the effects of its corresponding agonist .

Safety and Hazards

MRS 3777 hemioxalate is intended for laboratory research use only . It is not intended for human or veterinary use . For safety information, please refer to the Safety Data Sheet provided by the manufacturer .

Future Directions

MRS 3777 hemioxalate has potential applications in the study of inflammatory pain . It could also be used in research related to the modulation of blood platelet aggregation .

Relevant Papers One paper mentions the use of MRS 3777 hemioxalate in the study of inflammatory pain . Another paper discusses the role of adenosine receptors as therapeutic targets . These papers could provide more insight into the potential applications of MRS 3777 hemioxalate.

properties

IUPAC Name

N-cyclohexyl-2-phenoxy-7H-purin-6-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H19N5O.C2H2O4/c2*1-3-7-12(8-4-1)20-16-14-15(19-11-18-14)21-17(22-16)23-13-9-5-2-6-10-13;3-1(4)2(5)6/h2*2,5-6,9-12H,1,3-4,7-8H2,(H2,18,19,20,21,22);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOKMZZMQHZKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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